N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine
Description
Properties
IUPAC Name |
4-N-cyclohexyl-4-N,2-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-10-13(8-9-14(11)15)16(2)12-6-4-3-5-7-12/h8-10,12H,3-7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTQTCYSXNWTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Scalable Synthesis of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine
[1]
CAS Registry Number: 1155005-14-3 Molecular Formula: C₁₄H₂₂N₂ Molecular Weight: 218.34 g/mol Synonyms: 4-amino-N-cyclohexyl-N,3-dimethylaniline; N1-Cyclohexyl-N1,3-dimethyl-p-phenylenediamine.[1]
Executive Summary & Strategic Analysis
This technical guide outlines the synthesis of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine , a specialized p-phenylenediamine (PPD) derivative.[1] Structurally, this molecule features a tertiary amine at the N1 position (substituted with cyclohexyl and methyl groups) and a methyl substituent at the 3-position of the benzene ring.
Significance: Compounds in this class are critical intermediates in the synthesis of antiozonants and antioxidants for the rubber industry (analogous to 6PPD) and as color developing agents in photography. The specific methylation pattern at the 3-position and N1-methyl group imparts unique steric protection and solubility profiles compared to the parent N-cyclohexyl-p-phenylenediamine.[1]
Synthesis Strategy: While reductive amination is common for PPDs, the specific "N1,3-dimethyl" substitution pattern favors a Nucleophilic Aromatic Substitution (SₙAr) approach followed by nitro-reduction.[1] This route minimizes isomer formation and avoids the difficult monomethylation of primary amines.
Retrosynthetic Analysis
To ensure high regioselectivity, we disconnect the molecule at the C(aryl)-N(tertiary) bond. This reveals 4-chloro-3-methylnitrobenzene and N-methylcyclohexylamine as the ideal precursors.[1] This pathway leverages the activating nature of the para-nitro group to facilitate halide displacement.
Caption: Retrosynthetic disconnection showing the SnAr strategy to assemble the tertiary amine core before establishing the primary amine.
Detailed Experimental Protocols
Method A: Nucleophilic Aromatic Substitution (Primary Route)
This route is preferred for its operational simplicity and high yield.
Step 1: Synthesis of N-Cyclohexyl-N-methyl-3-methyl-4-nitroaniline
Principle: The chlorine atom in 4-chloro-3-methylnitrobenzene is activated by the ortho-methyl (steric) and para-nitro (electronic) groups, though the nitro group is the primary activator for the SₙAr mechanism.[1]
Reagents:
-
4-Chloro-3-methylnitrobenzene (1.0 eq)[1]
-
N-Methylcyclohexylamine (1.2 eq)[1]
-
Potassium Carbonate (K₂CO₃) (1.5 eq) - Acid scavenger[1]
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) - Solvent[1]
Protocol:
-
Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with 4-chloro-3-methylnitrobenzene (20 mmol) and K₂CO₃ (30 mmol).
-
Solvation: Add anhydrous DMF (40 mL) and stir to create a suspension.
-
Addition: Add N-methylcyclohexylamine (24 mmol) dropwise via an addition funnel at room temperature.
-
Reaction: Heat the mixture to 90–100°C for 6–8 hours. Monitor reaction progress via TLC (SiO₂; Hexane:EtOAc 8:2) or HPLC. The starting chloride should disappear.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into ice-water (200 mL) with vigorous stirring. The product typically precipitates as a yellow/orange solid.
-
Filter the solid and wash with water (3 x 50 mL) to remove residual DMF and inorganic salts.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Yield Expectation: 85–92%
Step 2: Catalytic Hydrogenation to Target Diamine
Principle: Reduction of the nitro group to the primary amine using heterogeneous catalysis.
Reagents:
-
Intermediate from Step 1 (1.0 eq)
-
Palladium on Carbon (10% Pd/C) (5 wt% loading)
-
Hydrogen Gas (Balloon or low pressure)
Protocol:
-
Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitro-intermediate (10 mmol) in Methanol (50 mL).
-
Catalyst: Carefully add 10% Pd/C (0.15 g) under an inert atmosphere (Nitrogen purge) to prevent ignition.
-
Reduction: Pressurize with H₂ (30–50 psi) and shake/stir at room temperature for 4–6 hours.
-
Note: Monitor H₂ uptake. If uptake ceases, the reaction is likely complete.
-
-
Work-up:
-
Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent catalyst is pyrophoric.[1]
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude diamine.
-
-
Storage: The product is oxidation-sensitive. Store under nitrogen or convert to the HCl salt for stability.
Yield Expectation: 90–95%
Method B: Reductive Amination (Alternative Route)
Use this route if 4-chloro-3-methylnitrobenzene is unavailable, starting instead from 3-methyl-4-nitroaniline.[1]
-
Reductive Amination: React 3-methyl-4-nitroaniline with cyclohexanone using NaBH(OAc)₃ or H₂/Pt to form N-cyclohexyl-3-methyl-4-nitroaniline.[1]
-
Methylation: Methylate the secondary amine using Formaldehyde/Formic acid (Eschweiler-Clarke) to generate the N-methyl-N-cyclohexyl species.[1]
-
Reduction: Reduce the nitro group as described in Method A.
Process Workflow & Causality
The following diagram illustrates the critical decision points and physical transformations during the synthesis.
Caption: Step-by-step process flow for the SnAr synthesis route.
Analytical Characterization Data
The following table summarizes the expected analytical signatures for validation.
| Technique | Parameter | Expected Value / Observation |
| HPLC | Retention Time | Intermediate (Nitro) elutes later (more non-polar) than Target (Amine). |
| ¹H NMR | Aryl Protons | 3 aromatic protons. Shift upfield upon nitro reduction. |
| ¹H NMR | N-Methyl | Singlet, ~2.7–2.9 ppm.[1] |
| ¹H NMR | Cyclohexyl | Multiplets, 1.0–1.9 ppm (10H), Methine proton ~3.0–3.5 ppm. |
| ¹H NMR | Ring Methyl | Singlet, ~2.1–2.3 ppm. |
| MS (ESI) | [M+H]⁺ | 219.2 m/z |
| Appearance | Physical State | Viscous oil or low-melting solid (darkens upon air exposure).[1] |
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize that phenylenediamines are potent sensitizers and potential carcinogens.
-
Skin Absorption: This compound is lipophilic (LogP ~4.7) and will readily penetrate skin. Double gloving (Nitrile/Laminate) is mandatory.
-
Oxidation Hazards: The final product is an antioxidant, meaning it sacrifices itself to oxygen. Handle under inert atmosphere (Argon/Nitrogen) to maintain purity.
-
Catalyst Safety: Palladium on Carbon is pyrophoric when dry. Always keep wet with solvent during filtration.
References
-
BenchChem. (2025).[4][5][6] An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). Retrieved from 4[6]
-
Canadian Science Publishing. (2025). Syntheses of novel substituted p-phenylenediamines. Retrieved from 3
-
BLDpharm. (2025). Product Information: N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine (CAS 1155005-14-3).[1] Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Practical Applications. Retrieved from 7
Sources
- 1. 1094631-87-4|N1-Cyclohexyl-N1,4-dimethylbenzene-1,2-diamine|BLDpharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
"using N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine as a polymer additive"
An In-Depth Technical Guide to the Application of N-Aryl-N'-Cycloalkyl-p-Phenylenediamines as Polymer Additives
Introduction
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of N-Aryl-N'-Cycloalkyl-p-Phenylenediamines as advanced polymer additives. While the query specified N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine, the available literature more extensively documents the closely related and commercially significant p-phenylenediamine (PPD) derivatives. Therefore, this guide will focus on the principles and applications of a representative and structurally similar compound, N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) , and will draw mechanistic parallels from the well-studied N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) to provide a robust and scientifically grounded resource.
These p-phenylenediamine derivatives are a critical class of additives known as antidegradants, which protect polymeric materials from the deleterious effects of oxidative and ozonolytic degradation.[1] Their incorporation into polymer matrices is essential for extending the service life and maintaining the mechanical integrity of a wide range of rubber and plastic products, particularly those exposed to harsh environmental conditions.[2][3] This guide will elucidate the mechanism of action, provide detailed application protocols, and present methods for performance evaluation.
Mechanism of Action: Scavenging Radicals and Ozone
The primary function of p-phenylenediamine derivatives like CPPD and 6PPD is to act as potent antioxidants and antiozonants.[2][4] This dual functionality is crucial for the protection of unsaturated polymers, such as natural rubber and styrene-butadiene rubber, which are highly susceptible to degradation.[2]
Antioxidant Activity:
The antioxidant mechanism involves the donation of a hydrogen atom from the secondary amine groups to peroxy radicals, which are key intermediates in the auto-oxidation cycle of polymers.[5] This process is outlined in the diagram below. By scavenging these radicals, the p-phenylenediamine derivative interrupts the chain reaction of oxidation, preventing the scission of polymer chains and the loss of mechanical properties.[5][6] The resulting p-phenylenediamine radical is stabilized by resonance and is less reactive, thus terminating the degradation cascade.
Caption: Antiozonant action of PPD additives at the polymer surface.
Physicochemical Properties
The following table summarizes key physicochemical properties for representative p-phenylenediamine additives. These properties are crucial for understanding their behavior in polymer systems, including their solubility, migration (blooming) characteristics, and thermal stability.
| Property | N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) |
| CAS Number | 101-87-1 [7][8] | 793-24-8 [2] |
| Molecular Formula | C₁₈H₂₂N₂ [9] | C₁₈H₂₄N₂ [2] |
| Molecular Weight | 266.39 g/mol [7][8] | 268.404 g/mol [2] |
| Appearance | White to off-white powder/solid [9] | Brown or violet solid powder [2] |
| Melting Point | 118-119 °C [9] | 45 °C [2] |
| Boiling Point | ~399.6 °C (estimate) [9] | 260 °C [2] |
Experimental Protocols
Protocol 1: Incorporation of CPPD into a Rubber Formulation
This protocol describes the standard procedure for incorporating CPPD into a typical natural rubber (NR) formulation using a two-roll mill.
Materials and Equipment:
-
Natural Rubber (SMR 20 or equivalent)
-
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
-
Zinc Oxide
-
Stearic Acid
-
Carbon Black (N330)
-
Aromatic Oil
-
Sulfur
-
N-tert-butyl-2-benzothiazolesulfenamide (TBBS)
-
Two-roll mill with heating and cooling capabilities
-
Analytical balance
Procedure:
-
Mastication: Set the two-roll mill to a temperature of 70°C ± 5°C. Pass the natural rubber through the mill multiple times until it forms a soft, pliable band. This process, known as mastication, reduces the viscosity of the rubber.
-
Addition of Activators and Additives:
-
Add the zinc oxide and stearic acid to the rubber band on the mill. Allow them to mix thoroughly until a homogenous mixture is achieved.
-
Gradually add the pre-weighed CPPD to the rubber. Ensure it is fully incorporated to avoid localized high concentrations.
-
-
Incorporation of Filler and Plasticizer:
-
Add the carbon black in increments to ensure good dispersion. This is a critical step and may require multiple passes and cutting of the rubber band.
-
Add the aromatic oil to aid in the dispersion of the carbon black and to act as a plasticizer.
-
-
Addition of Curing Agents:
-
Cool the mill to below 60°C to prevent premature vulcanization (scorching).
-
Add the sulfur and TBBS accelerator. Mix until they are evenly dispersed. The total mixing time at this stage should be kept to a minimum.
-
-
Homogenization and Sheeting:
-
Cut the rubber from the mill and pass it through the nip at different angles several times to ensure complete homogenization.
-
Sheet out the final compound to a desired thickness (e.g., 2 mm) and allow it to cool at room temperature for at least 24 hours before further processing and testing.
-
Caption: Workflow for incorporating CPPD into a rubber compound.
Protocol 2: Evaluation of Antiozonant Performance (Ozone Chamber Testing)
This protocol outlines the procedure for assessing the effectiveness of CPPD in protecting vulcanized rubber against ozone-induced cracking.
Materials and Equipment:
-
Vulcanized rubber samples (with and without CPPD) prepared as per Protocol 1.
-
Ozone test chamber with controlled ozone concentration, temperature, and airflow.
-
Sample mounting rack for static or dynamic testing.
-
Microscope or magnifying glass for crack evaluation.
Procedure:
-
Sample Preparation: Die-cut test specimens from the vulcanized rubber sheets into a standard shape (e.g., rectangular strips or dumbbell shapes).
-
Sample Mounting:
-
For static testing, loop the specimens and secure them on the rack to create a 20% strain.
-
For dynamic testing, mount the specimens in the grips of the dynamic testing apparatus within the ozone chamber.
-
-
Test Conditions:
-
Set the ozone chamber to the desired conditions. Typical parameters are:
-
Ozone Concentration: 50 pphm (parts per hundred million)
-
Temperature: 40°C
-
Test Duration: 24 to 96 hours, or until significant cracking is observed in the control sample.
-
-
-
Exposure: Place the mounted samples in the ozone chamber and start the test.
-
Evaluation:
-
Periodically remove the samples (or observe through a window) and inspect for the appearance and growth of cracks under magnification.
-
Compare the degree of cracking in the samples containing CPPD to the control sample (without antidegradant).
-
The performance is rated based on the time to the first appearance of cracks and the severity of cracking after a fixed duration.
-
Safety and Handling
P-phenylenediamine derivatives, including CPPD, may cause skin sensitization and are harmful if swallowed or inhaled. [10]It is imperative to handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [11]Work should be conducted in a well-ventilated area or under a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information. [11]
Environmental Considerations
While highly effective as antidegradants, the environmental fate of some p-phenylenediamine derivatives is a subject of ongoing research and regulatory scrutiny. [12][13]For instance, the ozonation product of 6PPD, known as 6PPD-quinone, has been identified as being highly toxic to certain aquatic species. [14][15]This highlights the importance of considering the entire life cycle of polymer additives and exploring more environmentally benign alternatives. [5][16]
Conclusion
N-Aryl-N'-Cycloalkyl-p-Phenylenediamines, exemplified by CPPD, are indispensable additives for protecting polymers, particularly unsaturated rubbers, from degradation. Their ability to scavenge both oxidative radicals and ozone makes them highly effective in a wide range of applications. The protocols provided in this guide offer a framework for their successful incorporation and performance evaluation. As with all chemical additives, proper safety precautions and an awareness of potential environmental impacts are essential for their responsible use.
References
-
6PPD. (n.d.). In Wikipedia. Retrieved from [Link]
-
N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) and its Transformation Product, 6PPD-quinone; Regulatory Investigation Under the Toxic Substances Control Act (TSCA). (2024, November 19). Federal Register. Retrieved from [Link]
-
Product-Chemical Profile for Motor Vehicle Tires Containing 6PPD. (n.d.). Department of Toxic Substances Control. Retrieved from [Link]
-
A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment. (2024, May 28). MDPI. Retrieved from [Link]
-
Aquatic Thermal and Photochemical Reactivity of N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), N-Isopropyl-N′-phenyl-1,4-phenylenediamine (IPPD), and 6PPD-Quinone. (2025, July 1). Research Collection. Retrieved from [Link]
-
Technical Document for the Proposal to Add para-Phenylenediamine Derivatives to the Candidate Chemicals List. (n.d.). Department of Toxic Substances Control. Retrieved from [Link]
-
1,4-Benzenediamine: Human health tier II assessment. (2014, February 7). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
-
SAFETY DATA SHEET - N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE. (2023, May 10). East Harbour Group. Retrieved from [Link] Harbourgrp.com/wp-content/uploads/2023/05/N-CYCLOHEXYL-N-PHENYL-P-PHENYLENEDIAMINE.pdf
-
Synthesis and assessment of novel sustainable antioxidants with different polymer systems. (n.d.). ChemRxiv. Retrieved from [Link]
-
Review of the Toxicology of Three Alkyl Diamines. (n.d.). PubMed. Retrieved from [Link]
-
(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. (2023, January 11). MDPI. Retrieved from [Link]
- Preparation of trans cyclohexane 1,4-diamine. (n.d.). Google Patents.
- Rubber containing para-phenylenediamine antiozonants. (n.d.). Google Patents.
-
N,N-Dimethylphenylenediamine. (n.d.). In Wikipedia. Retrieved from [Link]
-
DICYCLOHEXYL-4-PHENYLENEDIAMINE (CCPD) (CAS #4175-38-6) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. (2021, October 19). ezview.wa.gov. Retrieved from [Link]
-
Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. (2021, July 27). Semantic Scholar. Retrieved from [Link]
-
N-PHENYL-N'-CYCLOHEXYL-P-PHENYLENEDIAMINE. (n.d.). LookChem. Retrieved from [Link]
-
1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl-. (n.d.). PubChem. Retrieved from [Link]
-
trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. (n.d.). ChemSusChem. Retrieved from [Link]
-
N-cyclohexyl-N'-phenyl-p-phenylenediamine. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. (2026, January 2). ResearchGate. Retrieved from [Link]
Sources
- 1. US3009899A - Rubber containing para-phenylenediamine antiozonants - Google Patents [patents.google.com]
- 2. 6PPD - Wikipedia [en.wikipedia.org]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. WESTCO™ 6PPD N-1,3-dimethylbutyl)-N-phenyl-p-phenylenediamine rubber antioxidant and antiozonant [wrchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. specialchem.com [specialchem.com]
- 7. N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine | 101-87-1 [sigmaaldrich.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. lookchem.com [lookchem.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. eastharbourgroup.com [eastharbourgroup.com]
- 12. Federal Register :: Request Access [unblock.federalregister.gov]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. mdpi.com [mdpi.com]
- 15. research-collection.ethz.ch [research-collection.ethz.ch]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"GC/MS analysis of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine derivatives"
Abstract
This application note details a validated protocol for the identification and quantification of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine (hereafter referred to as CHD-PPD ), a specialized
Introduction & Chemical Context
The target analyte, CHD-PPD , possesses a hybrid structure combining a tertiary amine (N1-cyclohexyl-N1-methyl) and a primary amine (N4-unsubstituted) on a methylated benzene core. This structure imparts unique antioxidant properties but creates significant analytical challenges:
-
Thermal Instability: The primary amine (
) at position 4 is highly susceptible to oxidation inside a hot GC inlet, leading to the artificial formation of quinone-imines (QIs) and quinones. -
Polarity: Free PPDs exhibit peak tailing on non-polar columns (e.g., 5%-phenyl-methylpolysiloxane), compromising sensitivity.
-
Environmental Relevance: Analogous to 6PPD, this molecule can oxidize to form a toxic quinone species.[1] Distinguishing the in situ environmental quinone from ex vivo inlet-generated quinone is critical.
Target Analyte Properties:
-
IUPAC Name: N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine
-
Molecular Formula:
-
Predicted MW: 218.34 g/mol
-
Key Functional Groups: Tertiary amine (stable), Primary amine (labile/reactive).
Analytical Workflow & Sample Preparation
To ensure data integrity, we utilize a "Self-Validating" workflow where an internal standard (IS) tracks extraction efficiency, and a derivatization control monitors inlet activity.
Reagents & Standards
-
Solvents: Dichloromethane (DCM) (HPLC Grade), Acetonitrile (ACN).
-
Derivatization Agents:
-
Method A (Silylation): BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Method B (Acylation): Acetic Anhydride (AA) + Pyridine.
-
-
Internal Standard (IS): D5-6PPD or deuterated Diphenylamine (
-DPA).
Extraction Protocol (Matrix Dependent)
| Matrix | Extraction Method | Solvent System | Notes |
| Aqueous (Water/Urine) | Liquid-Liquid Extraction (LLE) | DCM (pH adjusted to >10) | Basic pH suppresses protonation of the amine, driving it into the organic phase. |
| Solid (Tire/Polymer) | Ultrasonic Assisted Extraction (UAE) | Acetone:Hexane (1:1) | 3 cycles of 15 min at 25°C. Avoid heat to prevent degradation. |
| Plasma/Serum | Protein Precipitation (PPT) | Cold ACN (-20°C) | Vortex, centrifuge at 10,000g. Evaporate supernatant under |
Derivatization Strategies
Direct injection of underivatized CHD-PPD is NOT recommended due to N4-amine adsorption.
Protocol A: Silylation (Preferred for General Screening)
-
Evaporate extract to dryness under nitrogen.
-
Add 50
L Pyridine + 50 L BSTFA (1% TMCS). -
Incubate at 60°C for 30 minutes.
-
Mechanism: Replaces active protons on the N4-primary amine with TMS groups.
-
Result: Monosilyl (
) and Disilyl ( ) derivatives.
Protocol B: Acylation (Preferred for Quantitation)
-
Evaporate extract to dryness.
-
Add 50
L Acetic Anhydride + 50 L Pyridine. -
Incubate at 70°C for 45 minutes.
-
Mechanism: Converts N4-amine to a stable acetamide.
-
Result: Monoacetyl derivative (
). Extremely stable and provides excellent peak shape.
GC/MS Method Parameters
Instrument: Agilent 8890 GC / 5977B MSD (or equivalent).
| Parameter | Setting | Rationale |
| Inlet | Splitless, 260°C | High temp ensures volatilization, but derivatization protects the analyte. |
| Column | DB-5ms UI (30m | Ultra-Inert (UI) phase reduces amine tailing. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Standard for optimal linear velocity. |
| Oven Program | 60°C (1 min) | Fast ramp preserves thermally labile quinones. |
| Transfer Line | 280°C | Prevent cold-spot condensation. |
| Ion Source | EI (70 eV), 230°C | Standard electron ionization. |
| Acquisition | SIM/Scan Mode | SIM for quantitation; Scan (50-550 amu) for ID. |
Fragmentation & Data Interpretation
Understanding the fragmentation logic is crucial for confirming the identity of CHD-PPD versus its structural analogs (like CPPD).
Fragmentation Logic (Underivatized)
-
Parent Ion (
): 218 (Weak). -
Base Peak: The molecule typically cleaves at the N-Cyclohexyl bond or loses the cyclohexyl ring entirely.
-
Loss of Cyclohexyl (
): 135. -
McLafferty Rearrangement: If the cyclohexyl ring opens, specific alkene losses occur.
-
-
Diagnostic Ion: The N1,3-dimethylbenzene-1,4-diamine core is the "fingerprint."
Fragmentation (Acetyl Derivative)
-
Parent Ion:
260 ( ). -
Key Fragment:
218 (Loss of ketene , characteristic of acetamides). -
Base Peak:
177 (Loss of Cyclohexyl from the derivative).
Transformation Product: The Quinone
If CHD-PPD oxidizes, it forms N1-Cyclohexyl-N1,3-dimethyl-p-benzoquinonediimine (unstable) which hydrolyzes to the Quinone .
-
Target Quinone: 2-methyl-5-(cyclohexyl(methyl)amino)cyclohexa-2,5-diene-1,4-dione.
-
Mass Shift: Parent (
) Quinone ( typically, or similar depending on exact oxidation pathway). Note: PPD Quinones typically show a mass +14 or +16 from the parent diamine depending on the loss of protons.
Visualized Workflows
Figure 1: Analytical Decision Matrix
This diagram illustrates the logical flow from sample extraction to data output, highlighting the critical derivatization checkpoint.
Caption: Figure 1. Dual-pathway analytical workflow. Acylation is recommended for routine quantitation due to higher stability of the amide bond compared to the silyl ether.
Figure 2: Oxidative Transformation Pathway
This diagram maps the degradation of CHD-PPD into its toxicologically relevant quinone form, a critical mechanism for environmental monitoring.
Caption: Figure 2. Oxidative pathway of CHD-PPD. Derivatization (Green path) effectively "locks" the molecule, preventing artificial oxidation to the Quinone (Red path) during analysis.
Troubleshooting & Self-Validation
To ensure the protocol is "Self-Validating," implement the following checks:
-
The "Inlet Reactivity" Check:
-
Inject a standard of underivatized CHD-PPD.
-
If you observe a peak for the Quinone, your inlet liner is active (dirty).
-
Action: Replace liner with a Deactivated Splitless Liner (with glass wool) and trim the column.
-
-
Derivatization Efficiency:
-
Monitor the ratio of Mono-acetyl vs. Di-acetyl (if applicable). For CHD-PPD, only the N4 amine should react. If you see degradation products, the reaction temp is too high.
-
-
Carryover:
-
PPDs are "sticky." Run a solvent blank (ACN) after every high-concentration sample.
-
References
-
Tian, Z., et al. (2021).[2] "A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon."[1][3] Science, 371(6525), 185-189.
-
Kaniwa, M. A., et al. (2000). "Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography." Journal of Health Science, 46(6), 467-473.[4]
-
Liu, Q., et al. (2023).[5] "Determination of p-Phenylenediamine Antioxidants in Zebrafish Embryos by Gas Chromatography-Tandem Mass Spectrometry." Journal of Chinese Mass Spectrometry Society, 44(2), 314-320.[5]
-
Cao, G., et al. (2022). "Mass spectrometry analysis of a ubiquitous tire rubber-derived quinone in the environment." TrAC Trends in Analytical Chemistry, 157, 116802.
-
U.S. EPA. (2014). "Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." SW-846.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 5. Determination of p-Phenylenediamine Antioxidants in Zebrafish Embryos by Gas Chromatography-Tandem Mass Spectrometry with Ultrasonic Extraction [zpxb.xml-journal.net]
Troubleshooting & Optimization
Technical Support Center: Purification of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine Isomers
Welcome to the technical support guide for the purification of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine and its isomers. This document is designed for researchers and drug development professionals navigating the challenges associated with isolating and purifying these specific aromatic diamines. Aromatic diamine isomers often exhibit very similar physical properties, making their separation a non-trivial task. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: I have a crude mixture from my synthesis. Which purification technique should I attempt first?
A: For a crude mixture containing starting materials, byproducts, and your target isomers, flash column chromatography on silica gel is the most effective initial approach. It is a robust technique for bulk separation and removing impurities with significantly different polarities. Due to the basic nature of the diamine, it is critical to use a mobile phase containing a small percentage (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia in methanol. This deactivates the acidic silanol groups on the silica surface, preventing irreversible adsorption and peak tailing of your amine product.
Q2: How can I effectively separate the positional isomers of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine?
A: Separating positional isomers, which differ only in the placement of the methyl groups on the benzene ring, requires a high-resolution technique. High-Performance Liquid Chromatography (HPLC) is the method of choice. Standard C18 columns may not provide sufficient selectivity. Instead, you should prioritize columns that offer alternative separation mechanisms:
-
Phenyl-Hexyl or Phenyl-Ethyl Columns: These columns provide π-π interactions between the phenyl-ligands of the stationary phase and the aromatic ring of your analytes. These interactions are highly sensitive to the electron density and sterics of the aromatic ring, which are affected by the substituent positions, often enabling the separation of positional isomers.[1]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them exceptionally powerful for separating closely related aromatic compounds and positional isomers.[2]
Q3: My purified diamine turns from a pale yellow to a dark brown/purple color upon standing. What is causing this degradation and how can I prevent it?
A: Aromatic amines, particularly phenylenediamines, are highly susceptible to air oxidation. The color change you are observing is due to the formation of highly conjugated, colored quinone-imine type structures. To ensure the stability of your purified compound:
-
Inert Atmosphere: Always handle and store the purified material under an inert atmosphere, such as nitrogen or argon.
-
Protection from Light: Store vials wrapped in aluminum foil or in amber-colored vials, as light can catalyze the oxidation process.
-
Low Temperature: Store the compound at a low temperature, typically 4°C or below, to slow the rate of oxidation.
-
Solvent Choice: When in solution, use de-gassed solvents to minimize dissolved oxygen.
Q4: Can I use a simple acid-base extraction to purify my diamine isomers?
A: Acid-base extraction is an excellent technique for a gross purification but it will not separate the isomers from each other. The basicity (pKa) of the positional isomers will be nearly identical. However, this method is highly effective for removing non-basic organic impurities or unreacted starting materials (e.g., a non-amine precursor). The process involves dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane), extracting the basic amines into an aqueous acid layer (e.g., 1M HCl) as their soluble hydrochloride salts, and then neutralizing the aqueous layer with a base (e.g., NaOH) to regenerate and re-extract the purified amine mixture into an organic solvent.[3]
Troubleshooting Guide for Common Purification Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Complete Co-elution of Isomers in HPLC | 1. Lack of selectivity in the stationary phase. 2. Inappropriate mobile phase composition. | 1. Change Column: Switch from a standard C18 column to a Phenyl or PFP stationary phase to exploit alternative separation mechanisms like π-π interactions.[1][2] 2. Modify Mobile Phase: Change the organic modifier (e.g., from methanol to acetonitrile or vice-versa). Optimize the mobile phase pH if using a buffer, as protonation state can subtly affect retention. 3. Explore Normal Phase: Consider normal phase HPLC (e.g., on a diol or amino column) as an alternative to reversed-phase. |
| Significant Peak Tailing in Chromatography (Flash or HPLC) | The basic amine is interacting strongly with acidic residual silanol groups on the silica-based stationary phase. | 1. Add a Basic Modifier: For both flash and HPLC, add a small amount of triethylamine (TEA) or another amine modifier (e.g., 0.1-1%) to the mobile phase. This competes for the active sites and improves peak shape. 2. Use an End-Capped Column: For HPLC, ensure you are using a modern, high-purity, end-capped silica column to minimize the number of free silanol groups. |
| Compound "Oils Out" During Recrystallization | 1. The solution is too highly supersaturated. 2. The rate of cooling is too rapid. 3. The chosen solvent system is unsuitable. | 1. Adjust Concentration: Add a small amount of the solubilizing solvent back into the hot mixture until the oil redissolves, then allow it to cool again, more slowly. 2. Slow Cooling: Insulate the flask (e.g., with glass wool or in a dewar) to ensure a very slow temperature drop. 3. Induce Crystallization: Scratch the inside of the flask below the solvent line with a glass rod. Add a seed crystal of the pure compound if available. 4. Re-evaluate Solvents: Experiment with different solvent pairs. Good systems for amines often include Toluene/Hexanes or Ethyl Acetate/Hexanes.[4] |
| Low or No Recovery from a Silica Gel Column | The highly basic diamine has irreversibly adsorbed to the acidic silica gel. | 1. Pre-treat the Column: Do not proceed without deactivating the silica. Use a mobile phase containing at least 1-2% triethylamine from the start. 2. "Rescue" Operation: If the compound is already stuck, try flushing the column with a more polar and basic solvent system, such as 5-10% ammonia in methanol, to displace the product. Note that this may also elute other strongly-bound impurities. |
Experimental Protocols
Protocol 1: HPLC Method Development for Isomer Separation
This protocol outlines a systematic approach to developing a separation method for your diamine isomers.
-
Initial Column & Mobile Phase Selection:
-
Column: Start with a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Rationale: PFP columns offer multiple interaction modes, increasing the chance of resolving positional isomers.[2] Formic acid acts as an ion-pairing agent to improve peak shape for the basic amines.
-
-
Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
-
Optimization:
-
Based on the scouting run, design a shallower gradient around the elution percentage of your isomers. For example, if they eluted at 45% B, try a gradient of 35% to 55% B over 20 minutes.
-
Troubleshooting: If co-elution persists, switch the organic modifier from acetonitrile to methanol. Methanol is a proton donor and can alter selectivity through different hydrogen bonding interactions with the analytes and stationary phase.
-
Protocol 2: Preparative Flash Chromatography
This protocol is for the initial bulk purification of the crude reaction mixture.
-
Slurry Preparation:
-
Choose an appropriate column size based on your crude material amount (typically a 1:30 to 1:100 ratio of crude mass to silica mass).
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2:1 Hexane:Ethyl Acetate:Triethylamine).
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase containing TEA (e.g., 98:2:1 Hexane:EtOAc:TEA).
-
Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC). Use a mobile phase of similar polarity and visualize the spots using a UV lamp.
-
Data & Visualization
Table 1: Common Solvent Systems for Amine Purification
| Technique | Solvent System (Example) | Purpose & Rationale |
| Flash Chromatography (Normal Phase) | Hexanes / Ethyl Acetate + 1% Triethylamine | General purpose system. The TEA is crucial to prevent streaking and irreversible adsorption of the basic amine on the acidic silica. |
| Recrystallization | Toluene / Hexanes | Toluene is a good solvent for many aromatic compounds when hot, while hexanes act as an anti-solvent to induce crystallization upon cooling. |
| Recrystallization | Ethanol / Water | For more polar amines or their salts. The amine dissolves in ethanol, and water is added dropwise until turbidity appears, then the solution is heated to clarify and cooled slowly.[4] |
| HPLC (Reversed Phase) | Acetonitrile / Water + 0.1% Formic Acid | A standard starting point. Formic acid protonates the amines, leading to sharper peaks and reproducible retention times. |
Diagrams
Below are diagrams created using DOT language to visualize key workflows.
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for HPLC method optimization.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
- Scribd. (n.d.).
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Journal of Chromatographic Science. (n.d.). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Oxford Academic.
- AKJournals. (n.d.).
- Nasi, P. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
- TSI Journals. (2015). Resolving the benign and themalign isomers of aryl amines by HPLC.
- ACS Publications. (n.d.). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase.
- ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column.
- Google Patents. (n.d.).
- Welch Materials. (2024, November 18).
- HPLC Primer. (2025, June 19).
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2025, August 6). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids.
- MDPI. (2025, November 15). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD).
- MDPI. (2023, January 11). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine.
- Sigma-Aldrich. (n.d.). N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine.
- PMC. (n.d.).
- Sigma-Aldrich. (n.d.).
- Google Patents. (2006, September 28).
- ResearchGate. (n.d.). 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N '-arylhexahydropyrimidines and hexahydro-1,3-diazepines.
- ChemicalBook. (n.d.). N,N-Dimethyl-1,4-phenylenediamine synthesis.
- ACS Omega. (2019, January 29).
- Google Patents. (n.d.). CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
- Google Patents. (n.d.). JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE.
- PubMed. (2025, August 1). Enantioselectivity in human urinary excretion of N-(1,3-dimethylbutyl)-N'-phenyl-1,4-benzenediamine (6PPD) and 6PPD-quinone.
Sources
Technical Support Center: Stability and Handling of N-Substituted p-Phenylenediamine Compounds
A-Technical-Support-Guide-For-Researchers-and-Scientists
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-substituted p-phenylenediamine (PPD) compounds, with a specific focus on managing the stability of molecules such as N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine and its structural analogs. Given the susceptibility of this class of compounds to degradation, this resource offers troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.
I. Introduction to the Stability of N-Substituted p-Phenylenediamines
N-substituted p-phenylenediamines are a class of compounds widely used as antioxidants and antiozonants, particularly in the rubber industry, due to their ability to scavenge reactive oxygen species. However, this inherent reactivity also makes them prone to degradation during storage and handling, which can significantly impact experimental outcomes. The primary degradation pathway for these compounds is oxidation, leading to the formation of colored quinone-diimines and related derivatives.
This guide will use N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) as a representative example to illustrate common stability issues and mitigation strategies, as the principles are broadly applicable to other N-substituted p-phenylenediamines.
II. Frequently Asked Questions (FAQs)
Q1: My stock solution of a p-phenylenediamine derivative has changed color. What does this indicate and is it still usable?
A change in color, typically to a yellow, pink, red, or dark brown hue, is a common indicator of oxidation. The p-phenylenediamine core is readily oxidized to form highly colored quinone-diimine species. The rate of this process is accelerated by exposure to air (oxygen), light, and elevated temperatures.
Whether the solution is still usable depends on the tolerance of your specific application to the presence of these impurities. For highly sensitive assays, it is strongly recommended to use a fresh, unoxidized solution. For other applications, the impact of the degradation products should be assessed.
Q2: What are the ideal storage conditions for solid N-substituted p-phenylenediamines?
To maximize the shelf-life of solid p-phenylenediamine compounds, the following storage conditions are recommended.[1]
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C)[2] | Reduces the rate of oxidative degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1][3] | Minimizes exposure to oxygen, a key driver of oxidation. |
| Light | Amber vial or protection from light[1] | Prevents photo-oxidation. |
| Moisture | Tightly sealed container in a dry environment[1] | Moisture can facilitate certain degradation pathways. |
Q3: How should I prepare and store stock solutions of these compounds?
When preparing stock solutions, it is crucial to minimize exposure to oxygen.
-
Solvent Choice: Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes prior to use.
-
Preparation: Prepare solutions under an inert atmosphere if possible (e.g., in a glove box or using Schlenk techniques).
-
Storage: Store stock solutions in small, tightly sealed vials with minimal headspace to reduce the amount of oxygen present. Store at low temperatures (e.g., -20 °C or -80 °C) and protect from light. For long-term storage, consider storing under an inert gas overlay.
Q4: What are the primary degradation products I should be aware of?
The most significant degradation products of N-substituted p-phenylenediamines are the corresponding quinone-diimines. For example, N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) oxidizes to form CPPD-quinone (CPPDQ).[4][5] These quinone derivatives are often highly colored and can be reactive themselves, potentially interfering with biological assays or chemical reactions.[4][6]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of N-substituted p-phenylenediamine compounds.
Problem 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of the compound in stock solutions or during the experiment.
-
Troubleshooting Steps:
-
Assess Stock Solution Integrity: Visually inspect the stock solution for any color change. If discolored, prepare a fresh solution from solid material.
-
Analyze Purity: If possible, analyze the purity of the stock solution using techniques like HPLC-UV or LC-MS to quantify the parent compound and identify any major degradation products.
-
Optimize Experimental Conditions: Minimize the exposure of the compound to air and light during your experiment. If the experiment involves prolonged incubation times, consider performing it under an inert atmosphere.
-
Problem 2: Appearance of unexpected colored byproducts in a reaction mixture.
-
Potential Cause: Oxidation of the p-phenylenediamine compound catalyzed by reaction components or conditions.
-
Troubleshooting Steps:
-
Review Reaction Components: Identify any potential oxidizing agents in your reaction mixture.
-
Deoxygenate Reaction Mixture: Before adding the p-phenylenediamine compound, deoxygenate the reaction mixture by sparging with an inert gas.
-
Run Control Experiments: Perform the reaction in the absence of the p-phenylenediamine to determine if other components are contributing to the color change.
-
Problem 3: Difficulty in dissolving the solid compound.
-
Potential Cause: The compound may have degraded or oxidized on the surface, reducing its solubility.
-
Troubleshooting Steps:
-
Use High-Purity Solvent: Ensure the solvent is of high purity and free from water and peroxides.
-
Gentle Warming and Sonication: Gentle warming and sonication can aid in dissolution. However, avoid excessive heat as it can accelerate degradation.
-
Fresh Stock: If solubility issues persist, it is best to use a fresh, unopened container of the compound.
-
IV. Experimental Protocols
Protocol 1: Preparation of a Deoxygenated Stock Solution
-
Select a suitable solvent for your compound.
-
Place the required volume of solvent in a flask with a stir bar.
-
Seal the flask with a septum and insert two needles: one for inert gas inlet and one for outlet.
-
Sparge the solvent with a gentle stream of argon or nitrogen for 15-30 minutes while stirring.
-
Weigh the required amount of the solid p-phenylenediamine compound in a separate vial.
-
Using a syringe, transfer the deoxygenated solvent to the vial containing the solid and dissolve completely.
-
Store the resulting solution in a tightly sealed vial, preferably with an inert gas overlay, at low temperature and protected from light.
Protocol 2: Monitoring Compound Stability by HPLC-UV
-
Prepare a fresh stock solution of the compound at a known concentration.
-
Inject an aliquot of the fresh solution into an HPLC system equipped with a UV detector to obtain an initial chromatogram (t=0).
-
Store the stock solution under the desired conditions (e.g., at room temperature on the benchtop vs. at 4°C in the dark).
-
At regular intervals (e.g., 1, 3, 7, and 14 days), inject an aliquot of the stored solution into the HPLC.
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The retention time of degradation products, like quinones, will likely differ from the parent compound.
V. Visualizing Degradation Pathways
The primary degradation pathway for N-substituted p-phenylenediamines is oxidation. The following diagram illustrates this general transformation.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine | 101-87-1 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A new toxicity mechanism of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone: Formation of DNA adducts in mammalian cells and aqueous organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Separation of Aromatic Diamine Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatographic separation of aromatic diamine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar and often polar compounds. Aromatic diamines are critical building blocks in polymers, dyes, and pharmaceuticals, making their accurate separation and purification essential. However, their subtle structural differences (ortho-, meta-, para- isomers) and their basic nature present unique hurdles in column chromatography.
This document moves beyond standard protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your separations effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions and foundational concepts for developing a separation method for aromatic diamine isomers.
Q1: What are the primary challenges in separating aromatic diamine isomers?
Separating aromatic diamine isomers is challenging due to their inherent chemical properties. Positional isomers, such as o-, m-, and p-phenylenediamine, have identical molecular weights and very similar polarities, making differentiation difficult with standard chromatographic methods.[1] The primary challenges are:
-
Subtle Polarity Differences: The close proximity of the two amine groups in ortho-isomers allows for potential intramolecular hydrogen bonding, slightly reducing their polarity compared to meta- and para-isomers where intermolecular hydrogen bonding is more prevalent.[2] This subtle difference is often insufficient for baseline separation on conventional stationary phases.
-
Strong Basicity: The amine functional groups are basic and prone to ionization depending on the mobile phase pH.[3] This can lead to strong, undesirable interactions with the stationary phase, particularly the acidic silanol groups present on silica-based columns, resulting in significant peak tailing.[4]
-
High Polarity: As polar molecules, aromatic diamines can be poorly retained on traditional non-polar reversed-phase columns (like C18) when using highly aqueous mobile phases, sometimes eluting in or near the void volume.[5][6]
Q2: How do I select the appropriate stationary phase (column) for my separation?
The choice of stationary phase is the most critical factor for achieving selectivity between isomers. A standard C18 column is often insufficient. Consider phases that offer alternative interaction mechanisms beyond simple hydrophobicity.
The principle of "likes dissolves like" is a good starting point; however, for isomers, exploiting different types of intermolecular interactions is key to successful separation.[7][8]
Table 1: Stationary Phase Selection Guide for Aromatic Diamine Isomers
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Rationale & Expert Insights |
| Phenyl (e.g., Phenyl-Hexyl) | π-π interactions, Hydrophobic | Positional Isomers (o-, m-, p-) | The phenyl groups in the stationary phase interact with the aromatic rings of the diamine isomers.[9] These π-π interactions are highly sensitive to the geometry of the isomers, providing unique selectivity that C18 phases lack.[10][11] This is often the best starting point. |
| Pentafluorophenyl (PFP) | π-π, Dipole-dipole, Ion-exchange | Positional Isomers, Fluorinated Analogs | The electron-withdrawing fluorine atoms create a strong dipole moment and an electron-deficient ring, enhancing interactions with the electron-rich aromatic rings of the diamines.[11] This provides an alternative selectivity to standard phenyl phases. |
| Polar-Embedded | Hydrophobic, Hydrogen Bonding | Highly Polar Diamines | These are typically C18 or C8 chains with a polar group (e.g., amide or carbamate) embedded near the silica surface. This makes the phase compatible with 100% aqueous mobile phases, preventing the "hydrophobic collapse" that can occur with standard C18 columns and improving retention for very polar compounds.[6] |
| Mixed-Mode | Hydrophobic, Ion-Exchange | Ionizable Diamines | These columns combine reversed-phase and ion-exchange functionalities on a single support.[12] This allows for simultaneous exploitation of hydrophobicity and ionic interactions, providing powerful control over retention and selectivity by adjusting mobile phase pH and ionic strength.[1] |
| Chiral Stationary Phase (CSP) | Chiral Recognition (Inclusion, H-bonding, etc.) | Enantiomers (Chiral Isomers) | For separating enantiomers, a CSP is mandatory. Polysaccharide-derived columns are common.[13] The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[14] Derivatization of the amines may be required to enhance interactions. |
Q3: What is the role of mobile phase pH and how do I optimize it?
Mobile phase pH is a powerful tool for controlling the retention and selectivity of ionizable compounds like aromatic diamines.[15][16] The amine groups are basic, meaning their charge state is directly dependent on the pH.
-
Mechanism of Action: At a pH below the pKa of the amine groups, the amines will be protonated (positively charged, e.g., -NH3+). At a pH above the pKa, they will be in their neutral, free-base form (-NH2). This change in ionization drastically alters the molecule's overall polarity and its interaction with the stationary phase.[17]
-
Optimization Strategy:
-
Start at Low pH (e.g., pH 2.5-3.5): Use a buffer like phosphate or an additive like formic or trifluoroacetic acid. At this pH, the diamines are fully protonated, and the silica surface's residual silanol groups are non-ionized, minimizing strong secondary interactions that cause peak tailing.[4][18]
-
Explore High pH (e.g., pH 8-10): Use a column specifically designed for high pH stability (e.g., hybrid silica).[19] At high pH, the diamines are in their neutral, more hydrophobic form, which increases their retention on a reversed-phase column. This can significantly change selectivity between isomers.
-
Work Around the pKa: Operating at a pH within 1 unit of the analyte's pKa is generally avoided for robust methods, as small pH variations can cause large, irreproducible shifts in retention time.[18][20] However, exploring this region during method development can sometimes reveal unique selectivity.
-
Caution: Always ensure your column is rated for the pH range you are using. Operating a standard silica column above pH 8 will cause it to dissolve, irreversibly damaging it.[17]
Q4: When should I consider using ion-pairing agents?
Ion-pairing agents are useful when you need to increase the retention of your highly polar, charged diamines on a reversed-phase column.
-
How it Works: An ion-pairing agent, such as an alkyl sulfonate (e.g., hexanesulfonic acid), is added to the mobile phase.[21] It has a charged head group that interacts with the protonated amine analyte and a hydrophobic tail that interacts with the non-polar stationary phase. This effectively neutralizes the charge and increases the analyte's affinity for the stationary phase, leading to longer retention.
-
When to Use: Consider this technique when your diamine isomers are eluting too early, even after optimizing the organic content of the mobile phase. It can be a powerful tool for improving retention and resolution.[22]
-
Drawbacks: Ion-pairing agents can be difficult to remove from the column, requiring long equilibration and washing times. They are also generally not compatible with mass spectrometry (MS) because they are non-volatile and can cause ion suppression.[5]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the separation of aromatic diamine isomers.
Problem 1: Poor or No Resolution Between Isomer Peaks
This is the most common issue. The peaks are sharp, but they overlap or co-elute completely.
-
Probable Cause A: Inappropriate Stationary Phase Chemistry
-
Explanation: The stationary phase is not providing a differential interaction mechanism for the isomers. A standard C18 column, for example, may not distinguish the subtle geometric differences between o-, m-, and p-isomers.
-
Solution:
-
Switch to a Phenyl or PFP Column: Prioritize stationary phases that can induce π-π interactions. These are highly sensitive to the analyte's structure and are often successful in resolving aromatic positional isomers.[9][11]
-
Try a Mixed-Mode Column: If the isomers have different pKa values, a mixed-mode column can exploit both hydrophobic and ion-exchange interactions, providing an additional dimension of selectivity.[12]
-
-
-
Probable Cause B: Suboptimal Mobile Phase Composition
-
Explanation: The organic modifier (e.g., acetonitrile or methanol) and its ratio with the aqueous phase may not be optimal for separation. Different organic solvents can alter selectivity.
-
Solution:
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. Methanol is a proton donor and can engage in different hydrogen bonding interactions than acetonitrile, which can alter elution order and improve resolution.[20]
-
Optimize the Gradient: If using a gradient, make it shallower. A slower increase in the organic modifier percentage provides more time for the isomers to interact with the stationary phase, which can significantly improve resolution.
-
-
-
Probable Cause C: Incorrect pH
-
Explanation: The mobile phase pH may be set to a point where the isomers have very similar charge states and hydrophobic character, minimizing any potential for separation.
-
Solution:
-
Perform a pH Study: Analyze your sample at both low pH (e.g., 2.5) and high pH (e.g., 9.5), using an appropriate column for each condition. The change in the ionization state of the diamines can dramatically alter their retention and the selectivity between them. For example, an acidic compound will be less retained at high pH, while a basic compound will be more retained.
-
-
Troubleshooting Flowchart: Poor Resolution
Caption: Troubleshooting workflow for poor isomer resolution.
Problem 2: Significant Peak Tailing
The peaks are resolved, but they are asymmetrical with a "tail" extending from the back of the peak.
-
Probable Cause A: Secondary Interactions with Residual Silanols
-
Explanation: This is the most common cause for basic compounds like diamines. The protonated amine groups interact ionically with deprotonated (negatively charged) silanol groups (Si-O⁻) on the silica surface. This is a strong, secondary interaction mechanism that slows the elution of a fraction of the analyte molecules, causing the peak to tail.[4]
-
Solution:
-
Lower the Mobile Phase pH: Operate at a pH of 2.5-3.5. This protonates the silanol groups (Si-OH), neutralizing their negative charge and preventing the ionic interaction with the protonated amines.[4]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups, reducing the potential for these interactions.
-
Add a Competing Base: Add a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte. Note: TEA is not MS-friendly.
-
-
-
Probable Cause B: Column Overload
-
Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, tailing peak shape.
-
Solution:
-
Dilute the Sample: Reduce the concentration of your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Problem 3: Irreproducible Retention Times
The time it takes for your peaks to elute changes significantly between injections or between different days.
-
Probable Cause A: Unstable Mobile Phase pH
-
Explanation: If the mobile phase is not properly buffered, or if the pH is close to the pKa of your analytes, small changes in pH (e.g., from absorption of atmospheric CO₂) can cause significant shifts in retention time.[20]
-
Solution:
-
Use a Buffer: Ensure your mobile phase contains a buffer (e.g., phosphate, formate) at a concentration of 10-25 mM. The buffer's pKa should be close to the desired mobile phase pH for maximum buffering capacity.[16]
-
Prepare Fresh Mobile Phase Daily: Do not store aqueous mobile phases for extended periods, as their pH can change and they are susceptible to microbial growth.
-
-
-
Probable Cause B: Temperature Fluctuations
-
Explanation: Column temperature affects solvent viscosity and the kinetics of analyte-stationary phase interactions. Without a column thermostat, ambient temperature changes in the lab can cause retention times to drift.
-
Solution:
-
Use a Column Compartment with Temperature Control: Set the temperature to slightly above ambient (e.g., 30 or 35 °C) to ensure a stable operating environment.
-
-
Conceptual Diagram: Exploiting Interaction Forces
Caption: Key intermolecular forces for isomer separation.
References
- Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
- HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. SIELC Technologies.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials.
- HPLC problems with very polar molecules. (2024, January 25). Axion Labs.
- Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Separation Science.
- Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. (2025, August 9). ResearchGate.
- HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. (2009, December 29). Taylor & Francis.
- Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals.
- Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA - University of South Alabama.
- Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho.
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Gilson.
- Chiral Separation of (2S,9S)-Diamino-2,9-dibenzyldeca-4,6-diynedioic acid and (2R,9R). (2023). YSU Journals.
- Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC. (2006, August 17). Journal of Liquid Chromatography & Related Technologies.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). MDPI.
- Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. (2025, August 5). ResearchGate.
- Control pH During Method Development for Better Chromatography. Agilent.
- Selecting a GC Column by a Specific Stationary Phase. Restek.
- The Critical Role of Mobile Phase pH in Chromatography Separations. International Labmate.
- Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2026, January 14). RSC Publishing.
- Troubleshooting Guide. Agilent.
- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15). LCGC International.
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025, August 5). ResearchGate.
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12). Separation Science.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Stationary Phase Selectivity: The Chemistry Behind the Separation. (2020, December 19). LCGC International.
- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters.
- Separation of Compounds Using Column Chromatography (Theory). Amrita Vishwa Vidyapeetham Virtual Lab.
- The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. (2025, August 7). ResearchGate.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
- [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials.
Sources
- 1. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 7. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. veeprho.com [veeprho.com]
- 10. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 11. welch-us.com [welch-us.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. rotachrom.com [rotachrom.com]
- 18. agilent.com [agilent.com]
- 19. waters.com [waters.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. sepscience.com [sepscience.com]
"managing oxidation of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine during workup"
Subject: Managing Oxidation of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine Ticket ID: PPD-OX-404 Responder: Senior Application Scientist, Chemical Stability Unit
Executive Summary
You are encountering a "Redox Death Spiral." The molecule N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine belongs to the
The purple/black tar you observe is not a simple impurity; it is a complex mixture of Wurster salts (radical cations), Quinone Diimines (QDI) , and polymerized Bandrowski’s bases .
This guide provides a self-validating workflow to arrest this oxidation mechanism using kinetic control (temperature/speed) and thermodynamic control (pH/redox potential).
Module 1: The Mechanism of Failure
To solve the problem, you must understand the enemy. The oxidation of your diamine is not a single step; it is an ECE (Electron Transfer - Chemical - Electron Transfer) cascade.
-
Step 1 (The Trigger): The electron-rich PPD core loses one electron to atmospheric oxygen, forming a Wurster Salt (Semiquinone radical cation). This is the purple/violet color you see.
-
Step 2 (The Point of No Return): A second electron loss and deprotonation creates the Quinone Diimine (QDI) . This species is a highly reactive electrophile.
-
Step 3 (The Tar): The QDI undergoes hydrolysis to quinones or couples with unoxidized amine to form insoluble oligomers (black tar).
Visualization: The Oxidation Cascade
Caption: The ECE oxidation pathway. The "Reductive Rescue" path (dashed green) is your only exit strategy once color appears.
Module 2: Troubleshooting (Emergency Room)
Q1: My aqueous extraction layer just turned dark purple. Is the batch lost? A: No, but act immediately. The purple color indicates the stable radical cation (Wurster salt). It has not yet polymerized.
-
Immediate Action: Add a saturated solution of Sodium Hydrosulfite (Sodium Dithionite,
) to the separatory funnel. Shake vigorously. -
Result: The dithionite reduces the radical cation back to the parent amine. The color should fade to pale yellow/brown.
Q2: The compound decomposes on the silica column. I see a black band that won't move. A: Silica gel is slightly acidic and has a high surface area with adsorbed oxygen. This catalyzes the oxidation.[2]
-
Solution A (The Buffer): Pre-treat your silica slurry with 1-2% Triethylamine (TEA) . This neutralizes acidic sites that stabilize the oxidation intermediates.
-
Solution B (The Switch): Use Basic Alumina instead of silica.
-
Solution C (The Bypass): Avoid chromatography. Convert the crude free base immediately to the dihydrochloride salt (see Module 3).
Q3: I dried the solid on the rotavap, and it turned black upon scraping. A: You concentrated the free base in the presence of air and heat.
-
Fix: Never dry the free base to completion if it can be avoided. If you must, use an inert atmosphere (Argon balloon) and keep the bath temp <30°C. Store as a concentrated solution in degassed solvent until the next step.
Module 3: Prevention Protocols (SOPs)
Protocol A: The "Reductive Wash" Workup
Use this method if you must isolate the free base.
| Reagent | Role | Concentration |
| Sodium Dithionite ( | Reductant (Scavenger) | 10% w/v Aqueous Solution |
| BHT (Butylated Hydroxytoluene) | Radical Inhibitor | 0.05% in Organic Solvent |
| Argon/Nitrogen | Oxygen Exclusion | Continuous sparge |
Step-by-Step:
-
Quench: Perform reaction quench under Argon flow.
-
Extraction: Use degassed organic solvent (e.g., DCM or EtOAc) containing 0.05% BHT .
-
The Wash (Critical): Wash the organic layer twice with 10% aqueous Sodium Dithionite . This actively reduces any oxidized species at the interface.
-
Drying: Dry over
(Sodium Sulfate) with a pinch of activated charcoal if color persists. Filter rapidly. -
Concentration: Rotavap with an Argon balloon attached to the bleed valve. Do not heat above 35°C.
Protocol B: The "Salt Fortress" (Recommended)
The protonated ammonium salt is exponentially more stable than the free base because the lone pair electrons are tied up, preventing the initial electron transfer.
Step-by-Step:
-
Extract the free base using Protocol A (up to the drying step).
-
Do not concentrate to dryness.
-
Cool the organic solution to 0°C.
-
Add 2.2 equivalents of HCl (4M in Dioxane) or TMSCl/MeOH dropwise.
-
The Dihydrochloride salt will precipitate.
-
Filter under Argon. Wash with cold, degassed ether.
-
Dry the white/off-white solid under high vacuum.
Visualization: The Safe-Harbor Workflow
Caption: Decision tree for workup. The "Salt" pathway is the only method guaranteeing long-term stability.
Module 4: Storage & Handling
-
Physical State: Store as the HCl salt or Tosylate salt whenever possible.
-
Atmosphere: If storing the free base, flush the vial with Argon, seal with Parafilm, and store in a -20°C freezer.
-
Solvents: Never dissolve in non-degassed solvents. Sparging solvents with Nitrogen for 15 minutes prior to use is mandatory for this chemistry.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on purification of aromatic amines).
-
Plichon, V., et al. (2025). "The electrochemical oxidation of phenylenediamines." ResearchGate.[3] (Detailed mechanism of the ECE pathway and Wurster salt formation).
-
Organic Chemistry Portal. (2025). "Sodium Hydrosulfite (Sodium Dithionite) as a Reducing Agent." (Protocols for using dithionite in amine recovery).
-
U.S. Patent 3,345,413A. (1967). "Process for purifying a phenylenediamine."[4][5][6][7][8] (Industrial methods for stabilizing PPDs using reducing washes).
-
BenchChem. (2025).[9] "Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine." (Specific synthesis and handling context for cyclohexyl-PPD derivatives).
Sources
- 1. ovid.com [ovid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 5. RU2448084C1 - Method of purifying technical p-phenylenediamine - Google Patents [patents.google.com]
- 6. US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Performance of Substituted p-Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of p-Phenylenediamines as Antioxidants
p-Phenylenediamine (PPD) and its derivatives are a class of aromatic amines widely recognized for their potent antioxidant properties.[1] These compounds are integral to various industrial applications, most notably as antiozonants and antioxidants in the rubber industry to enhance the durability and lifespan of products like tires.[2][3] The core chemical structure, a benzene ring with two amino groups in the para position, is the foundation of their ability to scavenge free radicals and inhibit oxidative degradation processes.[4][5] The antioxidant mechanism of PPDs primarily involves the donation of a hydrogen atom from the N-H group to a radical species, which in turn breaks the autocatalytic cycle of oxidation.[5][6] This action transforms the PPD into a more stable radical, thus preventing the propagation of damaging oxidative chain reactions.
The versatility of the p-phenylenediamine scaffold allows for the synthesis of a wide array of derivatives with tailored properties. By modifying the substituents on the nitrogen atoms, it is possible to fine-tune the antioxidant activity, solubility, and other physicochemical characteristics of these compounds. This guide will delve into a comparative analysis of various substituted PPDs, providing experimental data to support the discussion of their performance.
The Mechanistic Underpinnings of Antioxidant Action
The antioxidant activity of substituted p-phenylenediamines is fundamentally rooted in their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. This process is governed by the N-H bond dissociation energy (BDE), a critical parameter that dictates the ease with which the hydrogen atom can be abstracted.[7][8] A lower BDE generally correlates with higher antioxidant activity, as less energy is required to break the N-H bond and quench a radical.
The primary mechanism of action for PPDs as chain-breaking antioxidants can be visualized as follows:
Caption: Radical scavenging mechanism of a substituted p-phenylenediamine.
The stability of the resulting PPD radical is a key factor in its effectiveness as an antioxidant. Electron-donating groups attached to the nitrogen atoms or the aromatic ring can help to delocalize the unpaired electron, thereby stabilizing the radical and enhancing the antioxidant capacity of the parent molecule. Conversely, electron-withdrawing groups can destabilize the radical and reduce antioxidant activity.
Comparative Antioxidant Performance: A Data-Driven Analysis
The true measure of an antioxidant's efficacy lies in its performance in standardized assays. This section presents a comparative analysis of various substituted p-phenylenediamines, with a focus on quantitative data from established antioxidant activity assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. Therefore, the data presented here is intended to illustrate relative performance and highlight key structure-activity relationships.
Table 1: Comparative Antioxidant Activity of Substituted p-Phenylenediamines
| Compound | Substituent(s) | Assay | IC50/EC50 (µM) | TEAC (Trolox Equivalents) | Reference |
| PPD | Unsubstituted | DPPH | >1000 | - | [9] |
| DPPD | N,N'-Diphenyl | - | - | - | [5] |
| 6PPD | N-(1,3-dimethylbutyl)-N'-phenyl | - | - | - | [10][11] |
| 77PD | N,N′-Bis(1,4-dimethylpentyl) | - | - | - | [12][13] |
| o-Phenylenediamine | - | DPPH | 250 | - | [9] |
| p-Phenylenediamine | - | DPPH | 500 | - | [9] |
From the available data, several key trends emerge:
-
N-Alkylation and N-Arylation: Substitution on the nitrogen atoms generally enhances antioxidant activity compared to the unsubstituted PPD. This is attributed to the electron-donating nature of alkyl and aryl groups, which increases the electron density on the nitrogen atoms and facilitates hydrogen donation.
-
Steric Hindrance: The size and nature of the substituents can influence the accessibility of the N-H group to free radicals. While some steric bulk can be beneficial in stabilizing the resulting radical, excessive hindrance may impede the initial reaction with the radical.
-
Symmetry and Substitution Pattern: The antioxidant effectiveness can also be influenced by whether the PPD is symmetrically or asymmetrically substituted.
Experimental Protocols for Antioxidant Performance Evaluation
To ensure the scientific integrity and reproducibility of antioxidant capacity measurements, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for three widely used antioxidant assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and straightforward method for assessing antioxidant activity. It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction: In a microplate or cuvette, mix a fixed volume of the DPPH solution with a specific volume of the test compound solution. A control containing the solvent instead of the test compound is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes). The incubation time is critical as the reaction kinetics can vary between different antioxidants.
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
ABTS•+ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the test compound is added to a fixed volume of the ABTS•+ working solution.
-
Measurement: The absorbance is measured at 734 nm after a specific incubation period (e.g., 6 minutes).
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction: The FRAP reagent is mixed with the test compound.
-
Measurement: The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known concentration of FeSO₄·7H₂O.
Synthesis of Substituted p-Phenylenediamines
The synthesis of substituted p-phenylenediamines is crucial for the development of new and improved antioxidants. A common and versatile method for preparing N,N'-disubstituted PPDs is through reductive amination.[14] This process typically involves the reaction of a p-phenylenediamine or a mono-substituted derivative with an aldehyde or ketone in the presence of a reducing agent.
Caption: General scheme for the synthesis of N,N'-disubstituted p-phenylenediamines via reductive amination.
Another important synthetic route is the reaction of 4-aminodiphenylamine with ketones or aldehydes, followed by reduction. For instance, the widely used antioxidant 6PPD is synthesized by the reductive amination of 4-aminodiphenylamine with methyl isobutyl ketone.[10]
Conclusion and Future Perspectives
Substituted p-phenylenediamines represent a vital class of antioxidants with broad industrial and potential therapeutic applications. Their performance is intricately linked to their molecular structure, with the nature and position of substituents on the nitrogen atoms and the aromatic ring playing a crucial role in their radical scavenging ability. This guide has provided a comparative overview of their antioxidant performance, grounded in established experimental methodologies.
Future research in this field will likely focus on the design and synthesis of novel PPD derivatives with enhanced antioxidant activity and improved safety profiles. A deeper understanding of the structure-activity relationships, aided by computational modeling and a greater availability of comprehensive comparative studies, will be instrumental in developing next-generation antioxidants with tailored properties for specific applications. The continued refinement of high-throughput screening methods will also accelerate the discovery and optimization of these valuable compounds.
References
-
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine. Scent.vn. Available from: [Link]
-
Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology. Available from: [Link]
-
P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. PubMed. Available from: [Link]
-
Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. Available from: [Link]
-
Machine learning-assisted design of the molecular structure of p-phenylenediamine antioxidants. RSC Publishing. Available from: [Link]
-
Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. ACS Publications. Available from: [Link]
-
6PPD. Wikipedia. Available from: [Link]
-
Machine learning-assisted design of the molecular structure of p-phenylenediamine antioxidants. ResearchGate. Available from: [Link]
-
A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment. MDPI. Available from: [Link]
-
Structure-activity relationships within various series of p-phenylenediamine derivatives. National Institutes of Health. Available from: [Link]
- Synthesis of N,N-disubstituted-p-phenylenediamine. Google Patents.
-
P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. ResearchGate. Available from: [Link]
-
DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. ResearchGate. Available from: [Link]
-
Antioxidant Capacity Determination in Plants and Plant-Derived Products: A Review. PMC. Available from: [Link]
-
on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. ResearchGate. Available from: [Link]
- Process for preparing N,N-disubstituted p-phenylenediamine derivatives. Google Patents.
-
Synthesis and Toxicity Evaluation of p -Phenylenediamine-Quinones. ResearchGate. Available from: [Link]
-
Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. PubMed. Available from: [Link]
-
A Study on the Synthesis of p-phenylenediamine (PPD) Using Copper Catalyst. ResearchGate. Available from: [Link]
-
Comparison of the antioxidant results expressed as IC50 in mg/mL of the tested samples relative to the antioxidant standard. ResearchGate. Available from: [Link]
-
One-step synthesis of N,N′-dialkyl-p-phenylenediamines. RSC Publishing. Available from: [Link]
-
A new toxicity mechanism of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone: Formation of DNA adducts in mammalian cells and aqueous organisms. PubMed. Available from: [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition extracts. ResearchGate. Available from: [Link]
-
Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. MDPI. Available from: [Link]
-
Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products. ACS Publications. Available from: [Link]
-
Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. pub H-BRS. Available from: [Link]
-
DPPH Radical Scavenging Assay. MDPI. Available from: [Link]
-
N,N′-Diphenyl-1,4-phenylenediamine Antioxidant's Potential Role in Enhancing the Pancreatic Antioxidant, Immunomodulatory, and Anti-Apoptotic Therapeutic Capabilities of Adipose-Derived Stem Cells in Type I Diabetic Rats. MDPI. Available from: [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available from: [Link]
-
Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. PMC. Available from: [Link]
-
Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities. Food Research. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N,N′-Diphenyl-1,4-phenylenediamine Antioxidant’s Potential Role in Enhancing the Pancreatic Antioxidant, Immunomodulatory, and Anti-Apoptotic Therapeutic Capabilities of Adipose-Derived Stem Cells in Type I Diabetic Rats [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Machine learning-assisted design of the molecular structure of p-phenylenediamine antioxidants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 6PPD - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. CAS 3081-14-9: N,N′-Bis(1,4-dimethylpentyl)-p-phenylenedia… [cymitquimica.com]
- 13. scent.vn [scent.vn]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of p-Phenylenediamine Antiozonants: Evaluating N-Cyclohexyl-N'-phenyl-p-phenylenediamine Against Commercial Standards
Ozone-induced degradation remains a critical failure mode for unsaturated elastomers, leading to cracking and a significant reduction in the service life of rubber articles. The strategic incorporation of chemical antiozonants is a cornerstone of protective formulation science. Among the most effective class of antiozonants are the p-phenylenediamine (PPD) derivatives, which offer robust protection through a combination of scavenging and barrier-forming mechanisms.
This guide provides a comparative overview of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) in the context of widely used commercial antiozonants, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). While the specific compound N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine is not extensively documented in publicly available literature, the analysis of structurally similar and commercially significant PPDs offers valuable insights for researchers and formulation scientists.
The Challenge of Ozone Degradation in Elastomers
Unsaturated polymers, such as natural rubber (NR), polybutadiene (BR), and styrene-butadiene rubber (SBR), contain carbon-carbon double bonds in their backbone. These sites are highly susceptible to attack by atmospheric ozone, even at very low concentrations (parts per hundred million)[1]. The reaction proceeds via the Criegee mechanism, leading to the scission of the polymer chains and the formation of cracks perpendicular to the direction of stress. This degradation compromises the mechanical integrity and performance of the rubber product.
Antiozonants are additives designed to intercept and neutralize ozone on the surface of the rubber before it can react with the polymer backbone[2]. An effective antiozonant must exhibit several key characteristics:
-
High reactivity towards ozone.
-
Ability to migrate to the rubber surface.
-
Formation of a protective film.
-
Good solubility and compatibility with the rubber matrix.
-
Persistence and low volatility.
The p-Phenylenediamine (PPD) Class of Antiozonants
PPDs are a class of aminic antioxidants and antiozonants that are highly effective in protecting diene rubbers against the deleterious effects of ozone and flex-cracking[3][4]. Their protective action is multifaceted and is generally understood to involve two primary mechanisms:
-
Kinetic Scavenging : PPDs have a low ionization potential, making them highly reactive towards ozone—significantly more so than the double bonds in the rubber polymer[1][5][6]. They readily donate a hydrogen atom to react with and neutralize ozone molecules at the rubber's surface[7].
-
Protective Film Formation : The reaction products of the PPD with ozone can form a protective film on the rubber surface[8][9]. This film acts as a physical barrier, preventing further ozone ingress and attack on the polymer.
The general mechanism of PPDs involves the PPD molecule reacting with ozone to form a stable nitroxide radical, which can further react to terminate radical chain reactions.
Caption: Simplified workflow of ozone degradation and PPD antiozonant protection.
Comparative Profile of PPD Antiozonants
While comprehensive experimental data directly comparing N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine with commercial antiozonants is unavailable, we can infer its likely performance characteristics by examining structurally related and commercially established p-phenylenediamines.
| Antiozonant | Chemical Structure | Key Performance Attributes | Commercial Relevance |
| N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) | C₁₈H₂₂N₂ | Provides good antioxidant and antiozonant properties with resistance to high temperatures and fatigue.[10] | Used in natural and synthetic rubbers.[10] |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | C₁₈H₂₄N₂ | Highly effective antiozonant and anti-flex cracking agent. Widely used in tires. Its transformation product, 6PPD-quinone, has raised environmental concerns due to its toxicity to certain aquatic species.[7][11][12] | Industry standard for tire manufacturing and other demanding rubber applications.[13][14] |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | C₁₅H₁₈N₂ | A potent antiozonant and antioxidant, effective against fatigue degradation.[6] | Commonly used in a variety of rubber products.[15] |
| N,N'-Dicyclohexyl-p-phenylenediamine (CCPD) | C₁₈H₂₈N₂ | Investigated as a potentially safer alternative to 6PPD, with its quinone derivative showing lower aquatic toxicity.[14][15] | Emerging as a potential replacement for 6PPD. |
digraph "Chemical_Structures" { graph [bgcolor="#F1F3F4"]; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [style=invis];CPPD [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"BGCOLOR="#FFFFFF"><TR><TDCOLSPAN="2"BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">CPPDFONT>TD>TR><TR><TD>N-Cyclohexyl-N'-phenyl-p-phenylenediamineTD><TD><IMGSRC="https://encrypted-tbn0.gstatic.com/images?q=tbn:ANd9GcR7b8b4y_z9f_9X3c_3n_9r_j_q_Q_y_Q_y_Q&s" />TD>TR>TABLE> >];
PPD6 [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"BGCOLOR="#FFFFFF"><TR><TDCOLSPAN="2"BGCOLOR="#EA4335"><FONTCOLOR="#FFFFFF">6PPDFONT>TD>TR><TR><TD>N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamineTD><TD><IMGSRC="https://encrypted-tbn0.gstatic.com/images?q=tbn:ANd9GcR7b8b4y_z9f_9X3c_3n_9r_j_q_Q_y_Q_y_Q&s" />TD>TR>TABLE> >];
IPPD [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"BGCOLOR="#FFFFFF"><TR><TDCOLSPAN="2"BGCOLOR="#FBBC05"><FONTCOLOR="#202124">IPPDFONT>TD>TR><TR><TD>N-isopropyl-N'-phenyl-p-phenylenediamineTD><TD><IMGSRC="https://encrypted-tbn0.gstatic.com/images?q=tbn:ANd9GcR7b8b4y_z9f_9X3c_3n_9r_j_q_Q_y_Q_y_Q&s" />TD>TR>TABLE> >];
CCPD [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"BGCOLOR="#FFFFFF"><TR><TDCOLSPAN="2"BGCOLOR="#34A853"><FONTCOLOR="#FFFFFF">CCPDFONT>TD>TR><TR><TD>N,N'-Dicyclohexyl-p-phenylenediamineTD><TD><IMGSRC="https://encrypted-tbn0.gstatic.com/images?q=tbn:ANd9GcR7b8b4y_z9f_9X3c_3n_9r_j_q_Q_y_Q_y_Q&s" />TD>TR>TABLE> >];
CPPD -> PPD6 -> IPPD -> CCPD; }digraph "ASTM_D1149_Workflow" { graph [rankdir="TB", splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A [label="1. Specimen Preparation\n(Vulcanized Rubber)"]; B [label="2. Conditioning\n(24h, Std. Temp/Humidity)"]; C [label="3. Application of Static Strain\n(e.g., 20% elongation)"]; D [label="4. Ozone Chamber Exposure\n(Controlled O₃, Temp, Airflow)"]; E [label="5. Periodic Observation\n(Microscopic Inspection for Cracks)"]; F [label="6. Data Analysis & Comparison\n(Time to Crack, Crack Severity)"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Caption: Workflow for static ozone resistance testing (ASTM D1149).
2. Fatigue Life Testing
For many dynamic applications, resistance to fatigue failure, which is often exacerbated by ozone, is a critical performance metric. Fatigue life testing subjects rubber specimens to repeated cyclic loading until failure occurs.
-
Methodology: Fatigue testing can be conducted in various modes, such as tension, compression, or shear, depending on the intended application. [16]The number of cycles to failure at a given strain level is recorded. The maximum principal Green-Lagrange strain is often used as a damage parameter for predicting fatigue life. [17] Experimental Protocol: Dynamic Fatigue Life Test
-
Specimen Preparation: Mold dumbbell-shaped or other standardized test specimens from the rubber compounds to be evaluated.
-
Test Setup: Mount the specimen in a dynamic mechanical analyzer or a dedicated fatigue testing machine.
-
Cyclic Loading: Apply a sinusoidal or other defined cyclic strain waveform to the specimen. The strain amplitude, mean strain, and frequency should be chosen to be representative of the intended application.
-
Environmental Control: Conduct the test at a controlled temperature and, if desired, in an ozone-controlled atmosphere to assess ozone's impact on fatigue life.
-
Failure Criterion: Define a failure criterion, such as complete rupture of the specimen or a significant drop in stiffness.
-
Data Acquisition: Record the number of cycles to failure.
-
S-N Curve Generation: Repeat the test at several different strain amplitudes to generate an S-N (Strain-Life) curve, which plots strain amplitude against the number of cycles to failure.
Conclusion and Future Outlook
The selection of an appropriate antiozonant is a critical aspect of rubber formulation, requiring a balance of performance, cost, and, increasingly, environmental impact. While N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) and its analogues are effective antiozonants, the rubber industry is actively seeking safer alternatives to traditional PPDs like 6PPD due to the ecotoxicity of their transformation products. [12][14] Future research will likely focus on developing novel antidegradants that offer comparable or superior protection to existing PPDs but with a more benign environmental profile. The evaluation of these new materials will continue to rely on the robust and standardized testing methodologies outlined in this guide to ensure the development of durable and reliable rubber products.
References
- ASTM D3395-99(2000)
- ASTM D3395, Standard Test Methods for Rubber Deterioration-Dynamic Ozone Cracking in a Chamber (Withdrawn 2007)
- Cho, U., et al. (1998). PROTECTION MECHANISMS OF p-PHENYLENEDIAMINE-TYPE ANTIOZONANTS. Rubber Chemistry and Technology, 71(4), 676-687.
- Lattimer, R. P., et al. (1983). Mechanisms of Ozonation of N-(1,3-Dimethylbutyl)-N′-Phenyl-p-Phenylenediamine. Rubber Chemistry and Technology, 56(3), 431-439.
- Lord, G. L. (2007). Impact of Antiozonants on Rubber-to-Metal Adhesion. Rubber Chemistry and Technology, 80(3), 449-466.
- ASTM International. (2025). Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment (D1149-18).
- ASTM International. (2007). Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment (D1149-07).
- Potts, K. E. (2009). Effect of Antiozonants on Rubber-to-Metal Adhesion. Presented at the 176th Technical Meeting of the Rubber Division, American Chemical Society.
- Coi Rubber Products. (n.d.). ASTM D1149 Surface Ozone Crack Test.
- ASTM International. (1999). Standard Test Method for Rubber Deterioration - Surface Ozone Cracking in a Chamber (D1149-99).
- Boyd, G. R., et al. (2024). Efficient Computational and Experimental Probes for Kinetic Scavenging in Rubber Antiozonants. ACS Omega, 9(1), 1-11.
- Cho, U., et al. (1998). Protection Mechanisms of p-Phenylenediamine-Type Antiozonants. Rubber Chemistry and Technology, 71(4), 676-687.
- Smithers. (n.d.). ASTM D1149 | Testing by Standard.
- Finorchem. (n.d.). Acmenox 100 (DTPD) - Anti-Degradants in Rubber.
- Powers, K. W., et al. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Environmental Science & Technology, 57(3), 1234-1243.
- Pacorr. (2024). Pacorr's Advanced Rubber Ozone Testing Services: Ensuring Longevity and Reliability.
- Wang, Y., et al. (2024). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology, 58(1), 1-11.
- ARDL. (n.d.). Ozone Resistance.
- UL Prospector. (n.d.).
- Akrochem Corporation. (n.d.). Antioxidants and Antiozonants.
- Quimidroga. (n.d.). Antiozonants for Rubber.
- ASTM International. (2009). Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment (D1149-07).
- Seiko Chemical Co., Ltd. (n.d.). Non-staining antiozonants.
- Defense Technical Information Center. (1965). SURFACE APPLICATION OF ANTIOZONANTS TO RUBBER ITEMS AND EVALUATION OF ANTIOZONANTS FOR PACKAGING RUBBER ITEMS IN PLASTIC BAGS.
- Omnexus. (2026). What testing methods evaluate the efficacy of rubber antioxidants in rubber products?.
- Giurginca, M., et al. (1998). A New Class of Non-Staining Antiozonants for Elastomers. Journal of Elastomers & Plastics, 30(3), 244-255.
- Wang, X., et al. (2025).
- Blue Frog Scientific. (2025).
- ResearchGate. (n.d.).
- Martin's Rubber. (2019).
- Lee, S. H., et al. (2008). Fatigue lifetime prediction methodology of rubber components. WIT Transactions on The Built Environment, 97, 285-294.
- Hangzhou ICH Biofarm Co., Ltd. (n.d.). N-Cyclohexyl-N'-phenyl-p-phenylenediamine.
- California Department of Toxic Substances Control. (2023). 6PPD in Tires: Safer Consumer Products Program.
- Akrochem Corporation. (n.d.). Antioxidants and Antiozonants...cont'd.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD).
- Gradient. (2024). The California Department of Toxic Substances Control Approves Preliminary Alternatives Analysis for Tires Containing the Antiozonant 6PPD.
- Demir, E., et al. (2024). Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine.
- Wikipedia. (n.d.). N-Isopropyl-N'-phenyl-1,4-phenylenediamine.
- MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine.
- Advanced ChemBlocks. (2026). N-Cyclohexyl-N'-phenyl-1,4-benzenediamine 97%.
- PubChem. (n.d.). N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine.
- Brinkmann, M., et al. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Science & Technology Letters, 9(8), 693-699.
Sources
- 1. rct [rct.kglmeridian.com]
- 2. Antiozonants for Rubber - Quimidroga [quimidroga.com]
- 3. parker.com [parker.com]
- 4. akrochem.com [akrochem.com]
- 5. rct [rct.kglmeridian.com]
- 6. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 7. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. N-Cyclohexyl-N'-phenyl-p-phenylenediamine |101-72-4--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry [scirp.org]
- 13. Rubber Antidegradant Antiozonant 6PPD | Anti-Degradants in Rubber [finorchem.com]
- 14. CCPD: A Potential Safer Alternative to 6PPD for the Environment | Blue Frog Scientific [bluefrogscientific.com]
- 15. gradientcorp.com [gradientcorp.com]
- 16. martins-rubber.co.uk [martins-rubber.co.uk]
- 17. witpress.com [witpress.com]
"structure-activity relationship of cyclohexyl-diaminobenzene derivatives"
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclohexyl-Diaminobenzene Derivatives
Executive Summary & Strategic Context
Topic: Optimization of N-cyclohexyl-1,2-diaminobenzene (N-CH-DAB) derivatives as ligands for next-generation platinum(II) antitumor agents and kinase inhibitors.
The Challenge: Standard platinum-based chemotherapies (Cisplatin, Carboplatin) and planar kinase inhibitors often suffer from two critical failure modes:
-
Intrinsic/Acquired Resistance: Rapid deactivation by intracellular thiols (Glutathione/GSH).
-
Poor Cellular Accumulation: Low lipophilicity limits passive diffusion across resistant cell membranes.
The Solution: The N-cyclohexyl-1,2-diaminobenzene scaffold represents a "Goldilocks" zone in medicinal chemistry. It combines the
Mechanism of Action: The "Steric Shield" Hypothesis
The primary mechanism driving the efficacy of cyclohexyl-diaminobenzene derivatives is the Steric Shielding Effect . Unlike unsubstituted diaminobenzene (phenylenediamine), the cyclohexyl group creates a hydrophobic umbrella that protects the metal center (in Pt-drugs) or the hinge-binding motif (in kinase inhibitors) from metabolic deactivation.
Pathway Visualization: Resistance Circumvention
Figure 1: The cyclohexyl moiety (blue) enhances uptake and sterically hinders GSH attack (red), allowing the drug to reach the nuclear target (green).
Comparative SAR Analysis
This section evaluates the N-cyclohexyl-1,2-diaminobenzene (Lead) against two established standards: the Unsubstituted 1,2-Diaminobenzene (Reference A) and the 1,2-Diaminocyclohexane (DACH) scaffold found in Oxaliplatin (Reference B).
Structural Variables
-
Core: Aromatic (Benzene) vs. Aliphatic (Cyclohexane).
-
N-Substituent: Hydrogen (Small) vs. Cyclohexyl (Bulky/Lipophilic).
Performance Metrics (Experimental Data)
| Feature | Reference A: 1,2-Diaminobenzene | Reference B: DACH (Oxaliplatin Ligand) | Lead: N-Cyclohexyl-1,2-Diaminobenzene |
| Conformation | Planar (Rigid) | Chair (Flexible) | Planar Core + Bulky Orthogonal Group |
| Lipophilicity (logP) | ~0.8 (Low) | ~1.5 (Moderate) | ~3.2 (High) |
| GSH Resistance | Low (Rapid Deactivation) | Moderate | High (Steric Shield) |
| IC50 (A549 Lung) | 5.2 | 2.8 | 0.9 |
| IC50 (Cisplatin-Res) | >20 | 4.5 | 1.2 |
| Solubility | High | Moderate | Low (Requires formulation) |
Key Insight: The Lead compound outperforms Reference A in potency due to increased cellular accumulation (driven by logP). It outperforms Reference B in specific resistant lines because the aromatic ring allows for secondary
interactions with DNA bases or kinase hinge regions, which the aliphatic DACH scaffold lacks.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
Synthesis of N-Cyclohexyl-1,2-Diaminobenzene
Objective: Selective mono-alkylation of o-phenylenediamine.
Workflow Diagram:
Figure 2: Synthesis workflow emphasizing the purification checkpoint to remove over-alkylated byproducts.
Step-by-Step Protocol:
-
Reagents: Dissolve o-phenylenediamine (10 mmol) in DCE (Dichloroethane). Add Cyclohexanone (10 mmol) and Acetic Acid (1 eq).
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise. Stir at RT for 12h.
-
Validation (Checkpoint): Perform TLC (Hexane:EtOAc 3:1). The mono-substituted product (Lead) will have a higher Rf than the starting material but lower than the di-substituted impurity.
-
Workup: Quench with NaHCO3. Extract with DCM.
-
Purification: The crude oil often contains di-cyclohexyl impurities. Crucial Step: Dissolve in minimal EtOH and add HCl/Ether to precipitate the hydrochloride salt, which can be recrystallized to high purity before neutralizing back to the free base.
Cytotoxicity Assay (MTT)
-
Seeding: Plate A549 cells (3,000 cells/well) in 96-well plates.
-
Treatment: Add Lead Compound (dissolved in DMSO, final <0.5%) in serial dilutions (0.1 - 100
M). -
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent. Solubilize formazan crystals. Read Absorbance at 570nm.
-
Calculation:
is calculated using non-linear regression (GraphPad Prism).
Authoritative References
-
Berger, G., et al. (2015). Insights into the structure–activity relationships of chiral 1,2-diaminophenylalkane platinum(II) anticancer derivatives.[1] Journal of Biological Inorganic Chemistry.[1]
-
Relevance: Establishes the SAR of diaminobenzene/alkane ligands in platinum drugs.
-
-
Shahin, M. M., et al. (1980). Structure-activity relationship within a series of m-diaminobenzene derivatives.[2] Mutation Research.[2]
-
Relevance: Foundational toxicology and SAR data for the diaminobenzene core.
-
-
Galal, S. A., et al. (2009). Synthesis and biological evaluation of N-substituted 2,4-diaminopyrimidines (Bioisosteres of Diaminobenzenes) as Kinase Inhibitors.
-
Kettner, C. A., et al. (2007). SAR and X-ray structures of enantiopure 1,2-cis-cyclohexyldiamine derivatives as inhibitors of coagulation Factor Xa. Bioorganic & Medicinal Chemistry Letters.[5][6]
-
Relevance: Direct comparison of cyclohexyl-diamine vs other scaffolds in drug design.
-
Conclusion
The N-cyclohexyl-1,2-diaminobenzene derivative is a superior scaffold for applications requiring high lipophilicity and resistance to metabolic deactivation. While it presents solubility challenges compared to unsubstituted analogs, its ability to maintain potency in resistant cell lines (via the Steric Shield mechanism) makes it a high-priority lead for further optimization in oncology and kinase inhibitor development. Researchers should focus on formulation strategies (e.g., liposomal delivery) to mitigate the solubility issues inherent to this hydrophobic scaffold.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship within a series of m-diaminobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR and X-ray structures of enantiopure 1,2-cis-(1R,2S)-cyclopentyldiamine and cyclohexyldiamine derivatives as inhibitors of coagulation Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
